molecular formula C17H17ClN2O2 B5873582 N-[2-(butyrylamino)phenyl]-3-chlorobenzamide

N-[2-(butyrylamino)phenyl]-3-chlorobenzamide

Numéro de catalogue B5873582
Poids moléculaire: 316.8 g/mol
Clé InChI: HXKQRGYMDUXHDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(butyrylamino)phenyl]-3-chlorobenzamide, commonly known as BPN14770, is a small molecule drug that has been developed to target the phosphodiesterase 4D (PDE4D) enzyme. PDE4D is an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. BPN14770 has shown promising results in preclinical studies as a potential treatment for various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia.

Mécanisme D'action

BPN14770 works by selectively inhibiting the N-[2-(butyrylamino)phenyl]-3-chlorobenzamide enzyme, which is involved in the breakdown of cAMP. By inhibiting N-[2-(butyrylamino)phenyl]-3-chlorobenzamide, BPN14770 increases cAMP levels in the brain, which can lead to improved cognitive function and memory. Additionally, BPN14770 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and memory, BPN14770 has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in the brain and to increase the levels of certain neurotransmitters, including dopamine and serotonin.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BPN14770 for lab experiments is its selectivity for the N-[2-(butyrylamino)phenyl]-3-chlorobenzamide enzyme. This selectivity reduces the risk of off-target effects and makes it a useful tool for investigating the role of N-[2-(butyrylamino)phenyl]-3-chlorobenzamide in various neurological disorders. However, one limitation of BPN14770 is that it has relatively low potency, which can make it difficult to achieve therapeutic levels in vivo.

Orientations Futures

There are several potential future directions for research on BPN14770. One area of interest is the development of more potent analogs of BPN14770 that could be used for therapeutic purposes. Another area of research is the investigation of the role of N-[2-(butyrylamino)phenyl]-3-chlorobenzamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of BPN14770 on cognitive function and memory.

Méthodes De Synthèse

The synthesis of BPN14770 involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 2-aminophenylbutyric acid to form the intermediate compound 2-(butyrylamino)phenyl-3-chlorobenzoyl chloride. This intermediate is then reacted with ammonia to form the final product, BPN14770.

Applications De Recherche Scientifique

BPN14770 has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications. In preclinical studies, BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. It has also demonstrated antipsychotic effects in animal models of schizophrenia.

Propriétés

IUPAC Name

N-[2-(butanoylamino)phenyl]-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-6-16(21)19-14-9-3-4-10-15(14)20-17(22)12-7-5-8-13(18)11-12/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKQRGYMDUXHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.